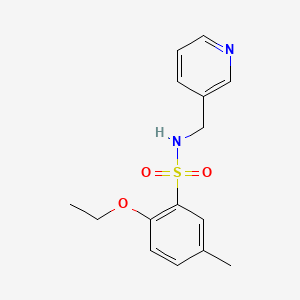amine CAS No. 1206140-33-1](/img/structure/B603153.png)
[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chlorine atoms, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-N-(1-oxobutan-2-yl)-3-methylbenzene-1-sulfonamide.
Reduction: Formation of 2,4-dichloro-N-(1-hydroxybutan-2-yl)-3-methylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxybutyl group can enhance the compound’s solubility and bioavailability. The chlorine atoms may contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-(1-hydroxyethyl)-3-methylbenzene-1-sulfonamide
- 2,4-dichloro-N-(1-hydroxypropyl)-3-methylbenzene-1-sulfonamide
- 2,4-dichloro-N-(1-hydroxybutyl)-3-methylbenzene-1-sulfonamide
Uniqueness
[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1206140-33-1 |
|---|---|
Fórmula molecular |
C11H15Cl2NO3S |
Peso molecular |
312.2g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-8(6-15)14-18(16,17)10-5-4-9(12)7(2)11(10)13/h4-5,8,14-15H,3,6H2,1-2H3 |
Clave InChI |
COEMFLMMHAIUMK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603070.png)
amine](/img/structure/B603071.png)
amine](/img/structure/B603072.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)


amine](/img/structure/B603077.png)
amine](/img/structure/B603078.png)
![[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603079.png)
![Bis(2-hydroxyethyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B603083.png)
![Bis(2-hydroxyethyl)[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B603084.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine](/img/structure/B603085.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603088.png)
![Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B603091.png)
